1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea
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Description
1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea is a useful research compound. Its molecular formula is C17H21ClN6O2 and its molecular weight is 376.85. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemistry Applications
- Cyclocondensation Reactions: Research by Bonacorso et al. (2003) on the cyclocondensation reaction of related compounds highlights the importance of such chemical structures in synthesizing novel pyrimidinones, which are crucial in the development of various pharmaceuticals and agrochemicals Bonacorso et al., 2003.
Environmental and Agricultural Research
- Degradation Studies: Sharma et al. (2012) investigated the degradation of chlorimuron-ethyl, a compound with a similar pyrimidinyl structure, by Aspergillus niger, suggesting the potential environmental fate and bioremediation strategies for related chemicals Sharma et al., 2012.
Pharmacological and Biomedical Applications
- Anticancer Activity: A study by Huang et al. (2020) on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide demonstrated its potential anticancer activity, suggesting that related compounds could be explored for therapeutic applications against various cancer types Huang et al., 2020.
Molecular Imaging and Diagnostic Applications
- Imaging Agents in Parkinson's Disease: Wang et al. (2017) synthesized a PET imaging agent for LRRK2 enzyme in Parkinson's disease, illustrating the utility of related chemical structures in developing diagnostic tools for neurological conditions Wang et al., 2017.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-3-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN6O2/c1-23-5-7-24(8-6-23)16-19-10-13(11-20-16)22-17(25)21-12-3-4-15(26-2)14(18)9-12/h3-4,9-11H,5-8H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYKRYZACOWETA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)NC3=CC(=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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